2-Hydroxyisobutyrate

描述

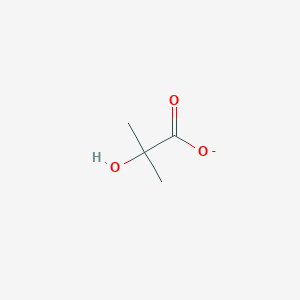

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBGMIXKSTLSX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotransformation Pathways of 2 Hydroxyisobutyrate

Enzymatic Synthesis and Interconversion

The enzymatic production and isomerization of 2-hydroxyisobutyrate are central to its metabolic role. These processes are catalyzed by highly specific enzyme systems that ensure the efficient conversion of substrates and the stereochemical integrity of the products.

2-Hydroxyisobutyryl Coenzyme A Mutase (HCM/RCM) System

A key enzyme in the metabolism of this compound is the 2-hydroxyisobutyryl-CoA mutase (HCM), also referred to as (R)-3-hydroxybutyryl-CoA-specific coenzyme B12-dependent mutase (RCM). This enzyme belongs to the family of coenzyme B12-dependent acyl-CoA mutases, which are known for catalyzing carbon skeleton rearrangements. nih.gov

The 2-hydroxyisobutyryl-CoA mutase is a heterodimeric enzyme, composed of a large subunit (HcmA) that contains the active site and a smaller subunit (HcmB) responsible for binding the coenzyme B12 cofactor. nih.govresearchgate.net This enzyme is unique among acyl-CoA mutases due to its specificity for hydroxylated short-chain carboxylic acids. researchgate.net The HCM from the bacterium Aquincola tertiaricarbonis has been well-characterized and demonstrates a high specificity for the reversible isomerization of 2-hydroxyisobutyryl-CoA to 3-hydroxybutyryl-CoA. nih.govresearchgate.net

Kinetic studies have revealed that the enzyme's affinity and activity are significantly influenced by the amino acid composition of its active site. researchgate.net For the activation of 2-hydroxyisobutyric acid to its CoA-thioester, a dedicated 2-HIBA-CoA ligase (HCL) is required. nih.gov This enzyme also exhibits specificity for aliphatic short-chain carboxylic acids, with a preference for this compound. nih.gov

| Enzyme | Abbreviation | Function | Cofactor | Substrate(s) |

|---|---|---|---|---|

| 2-Hydroxyisobutyryl-CoA Mutase | HCM/RCM | Isomerization of 2-hydroxyisobutyryl-CoA to 3-hydroxybutyryl-CoA | Coenzyme B12 | 2-Hydroxyisobutyryl-CoA, 3-Hydroxybutyryl-CoA |

| 2-Hydroxyisobutyric Acid-CoA Ligase | HCL | Activation of 2-hydroxyisobutyric acid to 2-hydroxyisobutyryl-CoA | ATP, CoA | 2-Hydroxyisobutyric acid |

The isomerization reaction catalyzed by HCM is stereospecific. The enzyme from Aquincola tertiaricarbonis specifically interconverts 2-hydroxyisobutyryl-CoA and the (S)-enantiomer of 3-hydroxybutyryl-CoA. nih.govresearchgate.netnih.gov Structural analyses of the HCM active site have elucidated the basis for this stereospecificity. An aspartate residue (AspA117) within the active site plays a crucial role by forming hydrogen bonds with the hydroxyl group of the substrates, thereby fixing their conformation and favoring the conversion of the (S)-enantiomer. nih.gov This stereochemical control is a critical feature of the enzyme, ensuring the production of the correct isomer for subsequent metabolic pathways.

The metabolism of this compound is closely linked to the biosynthetic pathway of polyhydroxybutyrate (B1163853) (PHB), a common carbon and energy storage polymer in many bacteria. The standard PHB synthesis pathway involves the condensation of two acetyl-CoA molecules by β-ketothiolase (PhaA) to form acetoacetyl-CoA, which is then reduced by an NADPH-dependent acetoacetyl-CoA reductase (PhaB) to produce (R)-3-hydroxybutyryl-CoA. nih.govresearchgate.net This (R)-enantiomer is subsequently polymerized into PHB by PHB synthase (PhaC). nih.gov

The HCM system provides a metabolic junction, allowing for the diversion of intermediates from the PHB pathway towards the formation of this compound. While the canonical PHB pathway produces (R)-3-hydroxybutyryl-CoA, the HCM is specific for the (S)-enantiomer. The metabolic link is established through enzymes capable of producing (S)-3-hydroxybutyryl-CoA, which can then be isomerized by HCM to 2-hydroxyisobutyryl-CoA. This connection allows for the biotechnological production of this compound by engineering microorganisms that express the HCM system, thereby redirecting the carbon flux from PHB accumulation to the synthesis of this valuable C4 building block.

Pathways in Xenobiotic Metabolism

This compound is a key intermediate in the biodegradation of certain xenobiotic compounds, most notably the gasoline additive methyl tert-butyl ether (MTBE).

Associated Enzyme Activities (e.g., 2-Hydroxyisobutyryl-CoA Lyase, 2-HIBA-CoA Ligase)

The metabolism of 2-HIBA involves several key enzymatic activities that are essential for its synthesis and degradation.

2-Hydroxyisobutyryl-CoA Lyase:

This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme plays a role in the degradation of 2-HIBA in some microorganisms. The 2-hydroxyisobutyryl-CoA lyase from the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 catalyzes the cleavage of 2-hydroxyisobutyryl-CoA into acetone (B3395972) and formyl-CoA. nih.gov This activity is induced in cells grown on 2-HIBA, with a measured rate of approximately 2.9 ± 0.1 nmol min⁻¹ mg protein⁻¹. researchgate.net The reaction is reversible and has potential applications in synthetic one-carbon assimilation pathways. nih.gov The crystal structure of this enzyme reveals a large C-terminal lid domain that restricts substrate size, and key active site residues like E493 are crucial for the catalytic mechanism. nih.govport.ac.uk

2-HIBA-CoA Ligase (HCL):

For 2-HIBA to be metabolized, it must first be activated to its coenzyme A (CoA) thioester, a reaction catalyzed by 2-HIBA-CoA ligase (HCL). nih.gov This enzyme has been identified in microorganisms that degrade methyl tert-butyl ether (MTBE), such as Aquincola tertiaricarbonis L108. researchgate.netnih.gov HCL belongs to the adenylating enzymes superfamily and catalyzes the CoA activation of several short-chain aliphatic carboxylic acids, with a preference for 2-HIBA. researchgate.netnih.gov Structural analysis of HCL from A. tertiaricarbonis L108 has revealed a multi-conformational catalytic cycle, involving a significant rotation of its C-terminal domain during the transition from the adenylate-forming to the thioester-forming state. nih.gov The acyl binding pocket of HCL is notably smaller and more polar compared to other phenylacetate-CoA ligases, which is attributed to unique active-site residues that form hydrogen bonds with the hydroxyl group of the 2-HIBA substrate. nih.gov

| Enzyme | Function | Organism Example | Key Features |

|---|---|---|---|

| 2-Hydroxyisobutyryl-CoA Lyase | Cleaves 2-hydroxyisobutyryl-CoA into acetone and formyl-CoA | Actinomycetospora chiangmaiensis DSM 45062 | Thiamine pyrophosphate (TPP)-dependent; Reversible reaction |

| 2-HIBA-CoA Ligase (HCL) | Activates 2-HIBA to 2-hydroxyisobutyryl-CoA | Aquincola tertiaricarbonis L108 | Member of the adenylating enzymes superfamily; Exhibits multi-conformational catalytic cycle |

Alternative Bio-production Routes

Several biotechnological routes have been explored for the production of 2-HIBA from various starting materials.

One of the earliest proposed biotechnological methods for 2-HIBA production is the biohydrolysis of acetone cyanohydrin. nih.govresearchgate.net This process utilizes enzymes to convert acetone cyanohydrin into 2-HIBA. However, a significant challenge with this route is the instability of acetone cyanohydrin at the near-neutral pH required for optimal enzyme activity. nih.gov This instability leads to the decomposition of acetone cyanohydrin into acetone and cyanide, the latter of which can inhibit the enzymes involved in the hydrolysis. nih.gov

Another promising bio-production route involves the biooxidation of tert-butanol (B103910) to 2-HIBA. nih.govresearchgate.net This pathway is derived from the bacterial degradation of MTBE. In bacteria such as Mycobacterium austroafricanum IFP 2012, a monooxygenase hydroxylates tert-butanol to 2-methyl-1,2-propanediol. nih.govresearchgate.net This diol is then further oxidized by dehydrogenases to yield 2-HIBA. nih.govresearchgate.net While the substrate, tert-butanol, is derived from petrochemical sources, this enzymatic route offers high selectivity and the potential for fewer by-products compared to chemical oxidation processes. nih.gov

The biohydrolysis of acetone cyanohydrin can be achieved through different enzymatic systems. nih.gov

Nitrilases: These enzymes directly hydrolyze the nitrile group of acetone cyanohydrin to a carboxylic acid (2-HIBA) and ammonia (B1221849) in a single step. nih.govresearchgate.net

Nitrile Hydratases and Amidases: This is a two-step enzymatic process. First, a nitrile hydratase converts the nitrile (acetone cyanohydrin) into the corresponding amide (2-hydroxyisobutyramide). nih.govwikipedia.org Subsequently, an amidase hydrolyzes the amide to produce 2-HIBA and ammonia. nih.govwikipedia.org This bienzymatic system has been utilized for the production of α-hydroxyisobutyric acid from α-hydroxyisobutyronitrile. nih.gov

The choice of enzymatic system can be influenced by factors such as substrate specificity, enzyme stability, and resistance to cyanide inhibition. nih.gov

| Bio-production Route | Starting Material | Key Enzymes/Process | Advantages | Challenges |

|---|---|---|---|---|

| Biohydrolysis | Acetone Cyanohydrin | Nitrilases or Nitrile Hydratase/Amidase system | Direct conversion to 2-HIBA | Instability of acetone cyanohydrin at neutral pH; Cyanide inhibition of enzymes |

| Biooxidation | tert-Butanol | Monooxygenase and Dehydrogenases | High selectivity; Fewer by-products | Petrochemical-derived substrate |

Endogenous Derivation in Core Metabolic Networks

While much of the focus on 2-HIBA has been on its production through engineered pathways, there is evidence of its connection to core metabolic networks.

Byproduct of Glutathione (B108866) Synthesis

The endogenous production of structurally similar α-hydroxy acids has been linked to glutathione synthesis. Specifically, 2-hydroxybutyrate is known to be a byproduct of the transsulfuration pathway when cysteine, a rate-limiting substrate for glutathione synthesis, is being produced. wikipedia.org Under conditions of oxidative stress, the demand for glutathione increases, leading to an upregulation of this pathway and a subsequent increase in 2-hydroxybutyrate levels. wikipedia.org

This established link for 2-hydroxybutyrate suggests a plausible mechanism for the endogenous derivation of this compound. It is conceivable that under certain metabolic conditions, particularly those involving high rates of glutathione synthesis and the metabolism of branched-chain amino acids (which can serve as precursors to branched-chain α-keto acids), a similar side-reaction could lead to the formation of this compound. However, direct evidence and detailed mechanistic studies for this compound as a direct byproduct of glutathione synthesis are still emerging.

Intermediary in Amino Acid Catabolism (e.g., L-Threonine, Methionine)

Scientific literature primarily identifies this compound not as a direct intermediate in the catabolism of L-threonine or methionine, but rather as a product of branched-chain amino acid (BCAA) metabolism, particularly L-valine. researchgate.netnih.govbiorxiv.org The catabolism of L-threonine and methionine leads to the formation of a structural isomer, 2-hydroxybutyrate, through the common intermediate α-ketobutyrate (also known as 2-oxobutanoate). mdpi.com

Pathways Diverging from L-Threonine and Methionine Catabolism:

The breakdown of both L-threonine and methionine converges on the production of α-ketobutyrate, a key metabolic intermediate. mdpi.com

L-Threonine Catabolism: One of the primary pathways for L-threonine degradation is initiated by the enzyme threonine dehydratase (also called threonine ammonia-lyase). researchgate.net This enzyme catalyzes the conversion of L-threonine into α-ketobutyrate and ammonia. mdpi.comnih.gov Another significant pathway in mitochondria involves a two-step process where L-threonine is first oxidized by L-threonine 3-dehydrogenase to 2-amino-3-oxobutanoate. meta-biol.netnih.gov This intermediate is then converted by 2-amino-3-ketobutyrate coenzyme A ligase into acetyl-CoA and glycine. nih.govresearchgate.net

Methionine Catabolism: The catabolic pathway for methionine also yields α-ketobutyrate. youtube.com This multi-step process, known as the transsulfuration pathway, involves the conversion of methionine to homocysteine, which then reacts to form cystathionine (B15957). researchgate.net Subsequently, the enzyme cystathionine γ-lyase cleaves cystathionine to produce cysteine, ammonia, and α-ketobutyrate. researchgate.net

Once formed, α-ketobutyrate is typically metabolized into propionyl-CoA, which enters the citric acid cycle. mdpi.com However, under certain metabolic conditions, α-ketobutyrate can be reduced to form 2-hydroxybutyrate by enzymes such as lactate (B86563) dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase. This reaction is distinct from the formation of the branched-chain this compound.

The Origin of this compound from Valine:

In contrast, this compound is a well-established intermediate in the catabolic pathway of the BCAA L-valine. researchgate.netnih.gov The breakdown of valine proceeds through several enzymatic steps:

Transamination of valine to form α-ketoisovalerate.

Oxidative decarboxylation to isobutyryl-CoA.

Dehydrogenation to methacrylyl-CoA.

Hydration by enoyl-CoA hydratase to form 3-hydroxyisobutyryl-CoA. researchgate.net

Hydrolysis of the CoA ester by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield 3-hydroxyisobutyrate. biorxiv.orgresearchgate.net

Subsequent enzymatic reactions, including isomerization, can lead to the formation of this compound derivatives. For instance, the enzyme 2-hydroxyisobutyryl-CoA mutase isomerizes 3-hydroxybutyryl-CoA into 2-hydroxyisobutyryl-CoA, which upon hydrolysis gives 2-hydroxyisobutyric acid. wikipedia.org

The data indicates that while L-threonine and methionine are significant precursors to the straight-chain isomer 2-hydroxybutyrate, the branched-chain compound this compound originates from the catabolism of L-valine.

Table 1: Key Enzymes in the Catabolism of L-Threonine, L-Methionine, and L-Valine

| Amino Acid Precursor | Enzyme | Function | Resulting Intermediate |

|---|---|---|---|

| L-Threonine | Threonine Dehydratase | Catalyzes the deamination of L-threonine. researchgate.net | α-Ketobutyrate |

| L-Threonine | L-Threonine 3-Dehydrogenase | Oxidizes L-threonine. meta-biol.net | 2-Amino-3-oxobutanoate |

| L-Methionine | Cystathionine γ-lyase | Cleaves cystathionine in the transsulfuration pathway. researchgate.net | α-Ketobutyrate |

| L-Valine | 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Hydrolyzes 3-hydroxyisobutyryl-CoA. biorxiv.orgresearchgate.net | 3-Hydroxyisobutyrate |

| (from Valine pathway) | 2-Hydroxyisobutyryl-CoA Mutase | Isomerizes a precursor to 2-hydroxyisobutyryl-CoA. wikipedia.org | 2-Hydroxyisobutyryl-CoA |

Compound Index

Biological Functions and Regulatory Mechanisms of 2 Hydroxyisobutyrylation

Post-Translational Modification: Lysine (B10760008) 2-Hydroxyisobutyrylation (Khib)

Lysine 2-hydroxyisobutyrylation (Khib) is a recently identified and evolutionarily conserved post-translational modification (PTM) that plays a crucial role in cellular regulation. uniroma1.itnih.gov It was first reported in 2014 as a widespread and active histone mark. researchgate.net This modification involves the addition of a 2-hydroxyisobutyryl group to the epsilon-amino group of a lysine residue, resulting in a mass shift of +86.0368 Da and the neutralization of lysine's positive charge. uniroma1.itbiorxiv.org

The precursor for this modification is believed to be 2-hydroxyisobutyryl-coenzyme A (CoA), a metabolite found in various human biofluids. nih.gov The enzymatic machinery responsible for the addition and removal of Khib has been partially elucidated. In mammalian cells, the acetyltransferase p300 and the MYST family member TIP60 have been shown to catalyze Khib. mdpi.com Conversely, histone deacetylases (HDACs) such as HDAC1, HDAC2, and HDAC3 can act as "erasers" to remove this modification. mdpi.com

Structurally, the 2-hydroxyisobutyryl group is bulkier than the acetyl group found in the well-studied lysine acetylation (Kac) and possesses a hydroxyl group, which allows for the formation of hydrogen bonds. researchgate.net This unique structure suggests that Khib may have distinct regulatory functions compared to other lysine acylations. cqvip.com

Since its discovery on histones, proteome-wide analyses using high-resolution mass spectrometry have revealed that Khib is a widespread modification on non-histone proteins across all domains of life. researchgate.net Extensive Khib has been identified in a vast number of proteins, indicating its involvement in a broad spectrum of cellular processes. For instance, in human pancreatic cancer tissues, 10,367 Khib sites on 2,325 proteins were identified. biorxiv.orgnih.gov Similarly, large-scale Khib proteomics have been conducted in various organisms, as detailed in the table below.

| Organism | Number of Khib Sites | Number of Khib Proteins | Reference |

|---|---|---|---|

| Human Pancreatic Cancer | 10,367 | 2,325 | biorxiv.orgnih.gov |

| Proteus mirabilis | 4,735 | 1,051 | elifesciences.org |

| Candida albicans | 6,659 | 1,438 | uniroma1.itphysiology.org |

| Aspergillus fumigatus | 18,091 | 3,494 | ijbs.com |

| Aspergillus niger | 5,041 | 1,453 | plos.org |

| Botrytis cinerea | 5,398 | 1,181 | cqvip.com |

| Frankliniella occidentalis | 4,093 | 1,125 | csic.es |

| Developing Rice Seeds (Oryza sativa) | 9,916 | 2,512 | mdpi.com |

| Maize (Zea mays) | 2,066 | 728 | researchgate.net |

| Wheat (Triticum aestivum) | 3,004 | 1,104 | nih.gov |

| Arabidopsis thaliana (histones) | 41 | - | researchgate.net |

The functional impact of Khib on proteins is diverse. It can influence protein stability, subcellular localization, and enzymatic activity. researchgate.net For example, Khib on key enzymes can modulate their function, thereby regulating metabolic pathways. elifesciences.org Furthermore, the modification can affect protein-protein interactions, as seen with the enrichment of Khib in protein complexes like the ribosome and proteasome. researchgate.net

A significant body of evidence points to the critical role of Khib in regulating cellular metabolism. Functional enrichment analyses of Khib-modified proteins consistently highlight their involvement in key metabolic pathways.

Glycolysis and Gluconeogenesis: A large number of enzymes in the glycolytic and gluconeogenic pathways are subject to Khib. researchgate.net For instance, in Proteus mirabilis, 2-hydroxyisobutyrylation of enolase at lysine 343 has been shown to negatively regulate its enzymatic activity. elifesciences.org This suggests that Khib can fine-tune the flux through this central metabolic route.

Tricarboxylic Acid (TCA) Cycle: Enzymes of the TCA cycle are also frequently modified by Khib. biorxiv.orgresearchgate.net This modification likely plays a role in modulating the activity of the cycle in response to cellular energy demands and nutrient availability.

Fatty Acid Degradation: Khib has been identified on proteins involved in fatty acid metabolism, indicating a regulatory role in this energy-yielding pathway. biorxiv.orgnih.gov

Beyond these core pathways, Khib-modified proteins are also enriched in processes such as the pentose (B10789219) phosphate (B84403) pathway, purine (B94841) metabolism, and amino acid biosynthesis. researchgate.netelifesciences.org This widespread modification of metabolic enzymes underscores the importance of Khib in maintaining metabolic homeostasis.

The evolutionary conservation of Khib is evident from its identification in a wide array of organisms, spanning from bacteria to mammals.

Prokaryotes: The first comprehensive analysis of non-histone Khib in a prokaryote was conducted in Proteus mirabilis, revealing thousands of modification sites. elifesciences.org

Eukaryotes:

Fungi: Extensive Khib has been documented in various fungal species, including the human pathogens Candida albicans and Aspergillus fumigatus, as well as the plant pathogen Botrytis cinerea. uniroma1.itcqvip.comijbs.com In C. albicans, Khib is particularly abundant on ribosomal proteins, suggesting a role in regulating protein translation. uniroma1.it

Plants: Khib is widespread in the plant kingdom, with proteome-wide studies conducted in rice (Oryza sativa), maize (Zea mays), wheat (Triticum aestivum), and Arabidopsis thaliana. researchgate.netmdpi.comresearchgate.netnih.gov In plants, Khib-modified proteins are involved in photosynthesis, carbon metabolism, and responses to pathogens. researchgate.netcsic.es

Animals: The initial discovery of Khib was in human and mouse cells. researchgate.net Since then, it has been identified in various mammalian tissues and cell lines, as well as in insects like Frankliniella occidentalis. csic.es

This broad distribution across different evolutionary lineages highlights the fundamental importance of Khib in cellular physiology.

Physiological Modulation in Model Organisms and Cellular Systems

While direct proteomic studies of lysine 2-hydroxyisobutyrylation in the model organism Caenorhabditis elegans are emerging, research on the effects of its precursor, 2-hydroxyisobutyric acid (2-HIBA), provides significant insights into its physiological relevance.

A study investigating the impact of 2-HIBA supplementation in C. elegans revealed that this compound can extend the lifespan of the nematode and enhance its resistance to oxidative stress. uniroma1.it The pro-longevity effects of 2-HIBA appear to be mediated, at least in part, through the DAF-16 and SKN-1 signaling pathways, which are key regulators of longevity and stress response in C. elegans. uniroma1.it

Furthermore, the study indicated that 2-HIBA influences lipid metabolism in the nematode. uniroma1.it These findings, although indirect, strongly suggest that the Khib modification plays a significant role in modulating fundamental physiological processes such as aging and metabolism in C. elegans.

Investigations in Caenorhabditis elegans

Influence on Lifespan and Gerontological Processes

Research has demonstrated a significant link between 2-hydroxyisobutyrylation and the regulation of lifespan and aging-related processes. Studies utilizing the model organism Caenorhabditis elegans have shown that treatment with 2-HIBA can extend lifespan and delay the aging process. uniroma1.it This pro-longevity effect is observed under both standard and high-glucose conditions. uniroma1.it

In the yeast Saccharomyces cerevisiae, 2-hydroxyisobutyrylation of histone H4 at lysine 8 (H4K8hib) has been identified as a crucial regulator of chronological life span (CLS). pnas.orgpnas.orgnih.gov The levels of H4K8hib are responsive to glucose availability, diminishing under low-glucose conditions. pnas.orgnih.gov Eliminating this modification by substituting the lysine at this site with alanine (B10760859) (H4K8A) results in a shortened CLS, establishing a functional link between H4K8hib, glucose metabolism, and longevity. pnas.orgpnas.orgnih.govebi.ac.uk This connection highlights the role of Khib as a PTM that integrates metabolic status with the epigenetic regulation of aging. semanticscholar.orgresearchgate.net

| Organism | Finding | Reference |

| Caenorhabditis elegans | Treatment with 2-HIBA extends lifespan and delays aging processes. | uniroma1.it |

| Saccharomyces cerevisiae | H4K8A mutation, which eliminates 2-hydroxyisobutyrylation at that site, leads to a reduced chronological life span (CLS). | pnas.orgpnas.orgnih.gov |

Regulation of Lipid Metabolism and Adiposity

The compound 2-HIBA and its associated modification, Khib, play a complex role in the regulation of lipid metabolism and fat storage. uniroma1.it High levels of urinary 2-HIBA have been detected in obese individuals, suggesting a link between this metabolite and adiposity. uniroma1.itfrontiersin.org Studies in pigs have further indicated that Khib levels are involved in determining adipogenesis and fat accumulation. news-medical.netresearchgate.net

In C. elegans, the effect of 2-HIBA on lipid metabolism is dependent on dietary context. uniroma1.it Under standard growth conditions, 2-HIBA treatment leads to an increase in the size and number of lipid droplets. uniroma1.it Conversely, in worms subjected to a high-glucose diet, 2-HIBA supplementation results in a reduction of lipid droplet deposition. uniroma1.it This suggests that 2-HIBA may activate different metabolic pathways in response to varying nutrient availability, potentially as a mechanism to counteract lipid accumulation during high carbohydrate intake. uniroma1.it In high-fat diet-fed mice, levels of 2-hydroxyisobutyrylation were found to increase in the testes. nih.gov

| Model/Subject | Condition | Effect of 2-HIBA/Khib | Reference |

| Humans | Obesity | High levels of 2-HIBA detected in urine. | uniroma1.itfrontiersin.org |

| C. elegans | Standard Diet | Increased accumulation of lipid droplets. | uniroma1.it |

| C. elegans | High-Glucose Diet | Decreased lipid droplet deposition. | uniroma1.it |

| Pigs | Adipose Tissue | Khib levels determined adipogenesis and fat accumulation. | news-medical.netresearchgate.net |

Induction of Oxidative Stress Resistance Mechanisms

The presence of 2-HIBA has been shown to bolster cellular defenses against oxidative stress. In C. elegans, treatment with 2-HIBA stimulates resistance to oxidative stress. uniroma1.it This protective effect is linked to the activation of specific signaling pathways that culminate in the nuclear translocation of the transcription factor SKN-1, the nematode orthologue of mammalian Nrf2. uniroma1.it

Further evidence for the role of Khib in stress resistance comes from studies in yeast and cyanobacteria. In S. cerevisiae, a mutant strain unable to be 2-hydroxyisobutyrylated at histone H4K8 (H4K8A) showed increased sensitivity to oxidative stress induced by hydrogen peroxide (H₂O₂). pnas.org In the cyanobacterium Synechococcus sp., the 2-hydroxyisobutyrylation of the protein glutaredoxin was found to affect H₂O₂ resistance, suggesting Khib plays a role in influencing the stress response. acs.org Transcriptome analysis in the fungus Aspergillus flavus also revealed that genes involved in oxidative stress were differentially expressed upon deletion of a histone 2-hydroxyisobutyryltransferase. mdpi.comresearchgate.net

| Organism/Model | Finding | Reference |

| C. elegans | 2-HIBA treatment stimulates oxidative stress resistance. | uniroma1.it |

| S. cerevisiae | H4K8A mutant (lacking Khib at this site) is more sensitive to H₂O₂ stress. | pnas.org |

| Synechococcus sp. | Khib of glutaredoxin affects H₂O₂ resistance. | acs.org |

| Aspergillus flavus | Deletion of a Khib-related enzyme affects expression of oxidative stress genes. | mdpi.comresearchgate.net |

Activation of Key Signaling Pathways (e.g., Insulin/IGF-1 Signaling, p38 MAPK)

The biological effects of 2-HIBA, particularly its influence on lifespan, are mediated through the modulation of key signaling pathways. Research in C. elegans has identified the insulin/IGF-1 signaling (IIS) and p38 mitogen-activated protein kinase (MAPK) pathways as central to the pro-longevity effects of 2-HIBA. uniroma1.it

Treatment with 2-HIBA led to an increased transcription of the sek-1 gene, a component of the p38 MAPK pathway. uniroma1.it The p38 MAPK pathway is known to be involved in lifespan extension and stress responses, which involves the nuclear translocation of the SKN-1 transcription factor. uniroma1.it Concurrently, 2-HIBA treatment resulted in a reduced expression of daf-2 (the insulin/IGF-1 receptor) and daf-16 (the FOXO transcription factor), key components of the IIS pathway. uniroma1.it Despite the observed reduction in daf-16 expression, the lifespan extension mediated by 2-HIBA was ultimately found to be dependent on the activity of both DAF-16 and SKN-1. uniroma1.it This suggests a complex regulatory interplay between these pathways. In other contexts, Khib has been linked to the regulation of the PI3K-Akt and IL-17 signaling pathways. nih.gov

| Pathway | Organism | Effect of 2-HIBA/Khib | Reference |

| p38 MAPK | C. elegans | Activated; increased transcription of sek-1; involved in SKN-1 nuclear translocation. | uniroma1.it |

| Insulin/IGF-1 Signaling (IIS) | C. elegans | Modulated; reduced expression of daf-2 and daf-16, but lifespan extension is DAF-16 dependent. | uniroma1.it |

| PI3K-Akt Signaling | Human Cells | Downregulated Khib proteins enriched in this pathway in IgA nephropathy. | nih.gov |

Transcriptional Regulation of Metabolic Genes (e.g., SKN-1/NRF2, SREBP-1c, acs-2)

2-Hydroxyisobutyrylation exerts significant control over metabolism through the transcriptional regulation of key metabolic genes. The activation of the transcription factor SKN-1 (the C. elegans homolog of NRF2) is a critical component of the lifespan-extending effects of 2-HIBA. uniroma1.it The nuclear translocation of SKN-1, promoted by the p38 MAPK pathway, allows it to regulate genes involved in stress resistance and longevity. uniroma1.it

The regulation of lipid metabolism genes is particularly sensitive to 2-HIBA and is diet-dependent. uniroma1.it In C. elegans on a standard diet, 2-HIBA treatment increased the transcription of sbp-1, the homolog of the mammalian lipogenic transcription factor SREBP-1c, which promotes fat storage. uniroma1.it It also led to a reduction in the expression of acs-2, a gene encoding acyl-CoA synthetase, which is required for mitochondrial β-oxidation. uniroma1.it This combination of upregulating fat synthesis and downregulating fat breakdown aligns with the observed increase in lipid stores in this condition. uniroma1.it In contrast, under high-glucose conditions, 2-HIBA treatment increased the expression of acs-2, consistent with the observed reduction in fat accumulation. uniroma1.it

| Gene/Transcription Factor | Organism | Effect of 2-HIBA/Khib | Reference |

| SKN-1/NRF2 | C. elegans | Activated; nuclear translocation is induced, mediating pro-longevity effects. | uniroma1.it |

| sbp-1 (SREBP-1c homolog) | C. elegans | Upregulated under standard diet, promoting fat storage. | uniroma1.it |

| acs-2 (Acyl-CoA synthetase) | C. elegans | Downregulated under standard diet; Upregulated under high-glucose diet. | uniroma1.it |

Mechanistic Studies in In Vitro and Non-Human Animal Muscle Models

Regulation of Branched-Chain Amino Acid (BCAA) Metabolism

While direct studies on 2-hydroxyisobutyrate's effect on muscle BCAA metabolism are limited, research on its isomer, 2-hydroxybutyrate (2-HB), provides significant insights. 2-HB, which accumulates during exercise, has been shown to act as a feedback regulator of BCAA degradation in muscle. nih.gov

In C2C12 myoblasts, treatment with 2-HB was found to inhibit branched-chain aminotransferase (BCAT) enzymes, which are responsible for the first step in BCAA catabolism. nih.gov This inhibition triggers a transcriptional response that upregulates genes involved in the BCAA degradation pathway, such as BCKDHA. nih.gov This response ultimately leads to an improved oxidative capacity in the muscle cells. nih.gov These findings suggest that small molecule metabolites structurally similar to 2-HIBA can directly influence BCAA catabolism and energy metabolism in muscle tissue. nih.gov The catabolism of BCAAs in muscle is a crucial process for energy production, particularly during exercise, and contributes anaplerotic substrates to the TCA cycle. nih.gov

| Model System | Metabolite Studied | Key Finding | Reference |

| C2C12 Myoblasts | 2-Hydroxybutyrate (2-HB) | Inhibits BCAT enzymes, leading to a transcriptional upregulation of the BCAA degradation pathway. | nih.gov |

| C2C12 Myoblasts | 2-Hydroxybutyrate (2-HB) | Treatment improves basal and maximal oxidative capacity. | nih.gov |

Enzymatic Inhibition of Branched-Chain Aminotransferases

This compound, also referred to as 2-hydroxybutyrate (2HB) in some metabolic studies, functions as a signaling metabolite that can directly influence enzymatic activity. elifesciences.org Based on its structural similarity to other alpha-hydroxy acids like 2-hydroxyglutarate (2HG), it has been hypothesized and demonstrated that this compound acts as a competitive inhibitor of branched-chain aminotransferase (BCAT) enzymes. elifesciences.orgnih.govelifesciences.org BCATs are crucial for the initial step in the catabolism of branched-chain amino acids (BCAAs), transferring their amino group to α-ketoglutarate (αKG). elifesciences.orgnih.gov

Inhibition of BCAT enzymes by this compound provides a mechanism for metabolic feedback on the BCAA degradation pathway. elifesciences.orgnih.gov This inhibition can lead to an accumulation of BCAAs and a reduction in the downstream products of their transamination. elifesciences.org The inhibitory action is similar to that of R-2-hydroxyglutarate (R-2HG), which is known to competitively inhibit αKG-dependent enzymes, including BCATs, leading to reduced BCAA metabolism. nih.govelifesciences.org This enzymatic inhibition by this compound represents a key initial event that triggers a cascade of downstream cellular responses. elifesciences.orgbiorxiv.orgbiorxiv.org

Impact on Protein ADP-Ribosylation and Subcellular Compartmentalization

The inhibition of branched-chain aminotransferases by this compound initiates a significant downstream effect on the post-translational modification of proteins, specifically ADP-ribosylation (ADPr). elifesciences.orgnih.govelifesciences.org Research has shown that treatment of cells with this compound triggers a shift in the subcellular location of protein ADPr, a process dependent on the mitochondrial sirtuin, SIRT4. elifesciences.orgnih.govelifesciences.org

Specifically, this leads to a notable decrease in protein ADP-ribosylation within the nuclear compartment, while cytoplasmic ADPr levels may increase. elifesciences.org This compartmental change in protein ADPr is a critical link between the initial metabolic signal (BCAT inhibition) and subsequent changes in gene expression. elifesciences.orgnih.gov The NAD+/NADH ratio, which can be acutely increased by this compound treatment, is known to be sensed by sirtuins like SIRT4, which possesses ADP-ribosyltransferase activity. nih.govelifesciences.org This suggests that the metabolic shift induced by this compound stimulates SIRT4, leading to the observed redistribution of protein ADPr between cellular compartments. elifesciences.orgnih.gov

C/EBPβ-Mediated Transcriptional Responses in BCAA Degradation

The reduction of nuclear protein ADP-ribosylation has a direct consequence on the activity of transcription factors that regulate metabolism. elifesciences.orgnih.gov One such factor is the CCAAT enhancer-binding protein beta (C/EBPβ). elifesciences.orgnih.govelifesciences.org The transcriptional activity of C/EBPβ is known to be modulated by its ADP-ribosylation status; a decrease in ADPr enhances its ability to bind to DNA. nih.gov

Studies have demonstrated that the this compound-induced decrease in nuclear ADPr promotes the binding of C/EBPβ to the promoter regions of key genes involved in the BCAA degradation pathway. elifesciences.orgnih.govbiorxiv.org This leads to an upregulation of their transcription. Treating cells with this compound stimulates the binding of C/EBPβ to the promoters of genes such as BCKDHA (encoding a subunit of the branched-chain alpha-keto acid dehydrogenase complex) and PCCA (propionyl-CoA carboxylase). elifesciences.orgnih.gov This transcriptional response creates a feedback loop where the accumulation of this compound ultimately leads to an increased capacity for BCAA degradation. elifesciences.orgnih.gov

| Gene | Function in BCAA Degradation | Effect of this compound Treatment |

| BCAT2 | Branched-Chain Aminotransferase 2 | Increased gene expression elifesciences.org |

| BCKDHA | Subunit of Branched-Chain Ketoacid Dehydrogenase Complex | Increased gene expression and C/EBPβ binding elifesciences.orgnih.gov |

| PCCA | Propionyl-CoA Carboxylase | Increased gene expression and C/EBPβ binding elifesciences.orgnih.gov |

Effects on Cellular and Tissue Oxidative Capacity

The transcriptional upregulation of the BCAA degradation pathway, initiated by this compound, culminates in enhanced cellular and tissue oxidative capacity. elifesciences.orgnih.govbiorxiv.org In vitro studies using C2C12 myoblasts and mouse embryonic fibroblasts (MEFs) have shown that overnight culture with this compound leads to an increase in both basal and maximal oxygen consumption rates (OCR), as measured by Seahorse assays. nih.gov This indicates an improvement in mitochondrial oxidative metabolism. nih.govbiorxiv.org

Microbial Ecological and Environmental Significance

Role in Bioremediation of Environmental Contaminants

2-Hydroxyisobutyric acid (2-HIBA) is a significant metabolic intermediate in the bioremediation of certain widespread environmental contaminants, particularly the fuel oxygenates methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). nih.govnih.govasm.org These compounds are water-soluble and can create extensive pollution plumes in groundwater, but certain microorganisms have evolved pathways to degrade them. nih.govresearchgate.net

In the aerobic microbial degradation of MTBE, the compound is first converted to tert-butyl alcohol (TBA). nih.govresearchgate.net TBA is then further oxidized through a series of steps to form 2-HIBA. researchgate.netresearchgate.net 2-HIBA is the final intermediate that retains the tertiary carbon structure of the original contaminant. researchgate.net The ability of microbial consortia and pure bacterial strains to metabolize 2-HIBA is therefore critical for the complete mineralization of MTBE and the detoxification of contaminated sites. nih.govifpenergiesnouvelles.fr The development of biological water treatment methods, such as biofilters, leverages these microbial pathways where 2-HIBA is a key catabolite. nih.gov

Metabolic Intermediates in Microbial Degradation Pathways

2-Hydroxyisobutyric acid serves as a central intermediate in diverse microbial metabolic pathways, particularly in bacteria capable of degrading compounds with a tert-butyl group. nih.govasm.orgnih.gov Its metabolism has been identified in various bacterial strains, including Aquincola tertiaricarbonis and Actinomycetospora chiangmaiensis. asm.orgfrontiersin.org

Two distinct pathways for the further degradation of 2-HIBA have been characterized in microorganisms:

Cobalamin-Dependent Mutase Pathway: In some β-proteobacteria, such as Aquincola tertiaricarbonis L108, 2-HIBA is first activated to its CoA thioester, 2-hydroxyisobutyryl-CoA. asm.orgasm.orgresearchgate.net This intermediate then undergoes a carbon skeleton rearrangement catalyzed by a cobalamin (vitamin B₁₂)-dependent mutase, which isomerizes it to 3-hydroxybutyryl-CoA. asm.orgnih.govasm.org This product can then enter central carbon metabolism. researchgate.net The growth of these bacteria on MTBE, TBA, or 2-HIBA is strictly dependent on the presence of cobalt or cobalamin. nih.govasm.org

Thiamine-Dependent Lyase Pathway: An alternative pathway has been discovered in actinobacteria like Actinomycetospora chiangmaiensis. frontiersin.org In this pathway, 2-hydroxyisobutyryl-CoA is cleaved by a thiamine (B1217682) pyrophosphate-dependent lyase into formyl-CoA and acetone (B3395972). frontiersin.org The acetone and formic acid (from formyl-CoA) are then further metabolized. frontiersin.org

The existence of these distinct metabolic routes highlights the adaptability of microorganisms in processing this tertiary alcohol for use as a carbon and energy source. frontiersin.org

| Microbial Strain | Degradation Pathway for 2-HIBA | Key Enzyme(s) |

| Aquincola tertiaricarbonis L108 | Isomerization to 3-hydroxybutyryl-CoA | 2-HIBA-CoA ligase, Cobalamin-dependent mutase asm.orgfrontiersin.org |

| Actinomycetospora chiangmaiensis DSM 45062 | Cleavage to acetone and formyl-CoA | 2-HIBA-CoA ligase, Thiamine-dependent lyase frontiersin.org |

| Pseudomonas putida | Oxidation from TBA | P-450cam mono-oxygenase epa.gov |

| Methylibium petroleiphilum PM1 | Mineralization of MTBE via 2-HIBA | Cobalamin-dependent mutase nih.govnih.gov |

Biotechnological Production and Industrial Utility of 2 Hydroxyisobutyrate

Biorefinery Strategies for Sustainable Production

The shift towards a bio-based economy has spurred research into sustainable methods for producing platform chemicals. nih.gov 2-Hydroxyisobutyrate (2-HIBA) has been identified as a valuable building block for the synthesis of polymers. ufz.deresearchgate.net Traditional chemical synthesis of 2-HIBA relies on petrochemical feedstocks. ufz.desciencedaily.com However, biotechnological routes offer a more environmentally friendly alternative by utilizing renewable resources. ufz.desciencedaily.com

A significant advantage of biotechnological production is the ability to use a wide range of renewable feedstocks. Research has demonstrated the potential of using sugars, alcohols, and fatty acids for 2-HIBA synthesis. ufz.desciencedaily.com This flexibility allows for the use of non-food resources, mitigating the conflict between fuel and food production. asm.org

One promising area of research involves the use of C1 compounds like methanol (B129727) and formic acid. asm.orgresearchgate.netasm.orgnih.gov Methanol, in particular, is considered a favorable substrate due to its availability from sources such as wood, agricultural waste, and biogas. asm.org The use of these simple carbon sources represents a significant step towards a sustainable bioeconomy.

The production of 2-HIBA has been successfully demonstrated using various renewable feedstocks in different microbial systems. For instance, recombinant Cupriavidus necator H16 has produced 2-HIBA from fructose (B13574), butyric acid, and even carbon dioxide. nih.govasm.org Furthermore, genetically modified methylotrophic bacteria have been engineered to produce 2-HIBA from methanol.

Table 1: Examples of Renewable Feedstocks for this compound Production

| Feedstock | Microbial Host | Key Findings |

| Fructose, Butyrate, CO2 | Cupriavidus necator H16 | Demonstrated feasibility of using diverse carbon sources for 2-HIBA production. nih.govasm.org |

| Methanol, Formic Acid | Methylobacterium extorquens AM1 | Showed the potential of C1 feedstocks for producing 2-HIBA, a precursor to acrylic glass. asm.orgresearchgate.netasm.orgnih.gov |

| Sugars (e.g., Glucose) | Escherichia coli | Engineered strains can be tailored for the production of 2-HIBA precursors. nih.gov |

| Agroindustrial Byproducts | Escherichia coli | Whey and corn steep liquor can be used for producing biopolymers, indicating potential for 2-HIBA precursor synthesis. asm.orgconicet.gov.armdpi.com |

The development of efficient microbial cell factories is central to the biotechnological production of 2-HIBA. This involves extensive genetic and metabolic engineering to create strains capable of high-yield production.

A key strategy for 2-HIBA production is the diversion of natural metabolic pathways. A notable approach involves modifying the well-understood polyhydroxybutyrate (B1163853) (PHB) synthesis pathway. nih.govasm.orgnih.gov In this pathway, the common metabolite acetyl-CoA is converted to (R)-3-hydroxybutyryl-CoA. asm.org By introducing a specific enzyme, a mutase, the linear C4 structure of a 3-hydroxybutyryl-CoA intermediate can be rearranged into the branched structure of 2-hydroxyisobutyryl-CoA. ufz.desciencedaily.comnih.gov This intermediate is then hydrolyzed to form 2-HIBA. researchgate.net

The discovery of a cobalamin-dependent mutase, specifically 2-hydroxyisobutyryl-CoA mutase, was a significant breakthrough. ufz.desciencedaily.comnih.gov This enzyme, originally identified in bacteria capable of degrading the fuel additive methyl tert-butyl ether (MTBE), catalyzes the key isomerization step. ufz.denih.gov

Further optimization involves enhancing the expression of key enzymes and eliminating competing metabolic pathways to channel more carbon flux towards 2-HIBA. google.com Metabolic modeling is also employed to design optimal growth conditions and genetic modifications for improved production. google.com For example, studies have shown that the production titers and yields are highly dependent on the host's physiology and the expression levels of heterologous genes. asm.orgresearchgate.netasm.orgnih.gov

Several microbial hosts have been explored for 2-HIBA production. Escherichia coli, a well-characterized and easily manipulated bacterium, is a common choice for heterologous expression of the necessary enzymes. nih.govgoogle.comsmbb.mxgoogle.com Engineered E. coli strains have been developed to produce precursors to 2-HIBA, demonstrating the organism's potential as a production platform. nih.govsmbb.mx

The choice of the source organism for the heterologous genes is also critical. For instance, a mesophilic (R)-3-hydroxybutyryl-CoA-specific coenzyme B12-dependent mutase from Bacillus massiliosenegalensis JC6 was found to be more suitable for expression in M. extorquens at 37°C compared to a thermophilic variant from Kyrpidia tusciae. asm.org

Table 2: Microbial Strains Engineered for this compound Production

| Microbial Strain | Key Genetic Modifications | Feedstock |

| Methylobacterium extorquens AM1 | Expression of (R)-3-hydroxybutyryl-CoA isomerizing enzymes. asm.orgresearchgate.netasm.orgnih.gov | Methanol |

| Escherichia coli | Expression of genes for a this compound synthesis pathway. google.comgoogle.com | Glucose |

| Cupriavidus necator H16 | Expression of 2-hydroxyisobutyryl-CoA mutase genes. nih.govasm.org | Fructose, Butyrate, CO2 |

Development of Microbial Cell Factories

Applications as a Bio-based Chemical Building Block

This compound's unique branched structure makes it an attractive platform chemical for the synthesis of various valuable products, particularly polymers. ufz.deresearchgate.net

The primary industrial application of 2-HIBA is as a precursor for the production of poly-methyl methacrylate (B99206) (PMMA), commonly known as acrylic glass. ufz.desciencedaily.comresearchgate.netresearchgate.net PMMA is a widely used synthetic plastic valued for its transparency, shatter resistance, and weather durability. sciencedaily.com The conventional production of methyl methacrylate (MMA), the monomer for PMMA, is a chemical process based on petrochemicals. ufz.desciencedaily.com The biotechnological production of 2-HIBA from renewable resources provides a sustainable alternative for MMA synthesis. ufz.desciencedaily.com 2-HIBA can be readily converted to MMA through chemical dehydration. nih.gov

Beyond PMMA, 2-HIBA is also a precursor for other polymers. It has been investigated for the synthesis of biodegradable polymers like polyhydroxybutyrate (PHB). researchgate.net Although PHB is naturally produced by many bacteria, the incorporation of monomers like 2-hydroxybutyrate can modify the polymer's properties. smbb.mxfrontiersin.org Research has also explored the synthesis of poly(2-hydroxyisobutyric acid), a polymer with high heat resistance. google.com Additionally, 2-HIBA can be a building block for poly(ester-amides), a class of biodegradable polymers. upc.edu

The versatility of 2-HIBA allows for the synthesis of a range of compounds with the isobutane (B21531) structure through straightforward chemical conversions. ufz.deresearchgate.net This positions 2-HIBA as a key intermediate in the transition towards a more sustainable chemical industry.

Contribution to Green Chemistry and Sustainable Industrial Processes

The increasing demand for environmentally friendly chemicals and sustainable technological solutions is driving industries to adopt bio-based building blocks. nih.govalliedmarketresearch.com The biotechnological production of this compound (2-HIBA) represents a significant advancement in green chemistry, offering a renewable alternative to conventional petrochemical processes. nih.govd-nb.info This shift is pivotal for developing sustainable industrial practices that reduce reliance on fossil fuels and minimize environmental impact. d-nb.infoajgreenchem.com

The core of 2-HIBA's contribution to green chemistry lies in its production from renewable biomass instead of petroleum. d-nb.info Various microorganisms have been engineered to synthesize 2-HIBA from a range of renewable feedstocks, including sugars like fructose, C1 compounds like methanol, and even agricultural waste materials. nih.govasm.orgglobalgrowthinsights.com This bio-based approach aligns with the principles of a circular bio-economy by transforming low-cost, abundant biomass into high-value chemicals. researchgate.netnih.govunl.pt By utilizing renewable resources, the production of bio-based 2-HIBA helps to lower the carbon footprint associated with chemical manufacturing, as the carbon dioxide released during the product lifecycle is balanced by that absorbed during biomass growth. ajgreenchem.com

The transition to bio-based 2-HIBA offers several advantages over traditional chemical synthesis routes, which often involve harsh reaction conditions and hazardous materials. nih.govalliedmarketresearch.com Microbial fermentation processes for producing 2-HIBA typically occur under milder conditions, reducing energy consumption and the generation of toxic byproducts. ajgreenchem.com For instance, the production of bio-based plastics from renewable resources has been shown to require significantly less energy and result in lower greenhouse gas emissions compared to their petrochemical counterparts. ajgreenchem.com

This compound serves as a versatile platform chemical from which numerous other compounds with the isobutane structure can be derived through simple chemical conversions. nih.govd-nb.info A key application is its dehydration to produce methacrylic acid, a major commodity chemical used in the manufacturing of acrylic glass (poly-methyl methacrylate), coatings, and inks. nih.govasm.org Establishing a robust, bio-based route to 2-HIBA therefore creates a sustainable pathway for producing these widely used materials, effectively replacing petrochemicals as the primary carbon source. nih.govd-nb.info

The development of microbial cell factories for 2-HIBA production is a cornerstone of this sustainable approach. sci-hub.se Through metabolic engineering, scientists have successfully created strains of bacteria, such as Cupriavidus necator and Methylobacterium extorquens, capable of channeling metabolic intermediates toward the synthesis of 2-HIBA. asm.orgnih.gov A notable strategy involves leveraging the well-understood polyhydroxybutyrate (PHB) metabolic pathway. nih.govasm.org By introducing a specific enzyme, a CoA-carbonyl mutase, the common metabolite 3-hydroxybutyryl-CoA is isomerized into 2-hydroxyisobutyryl-CoA, the direct precursor to 2-HIBA. nih.govd-nb.info This innovative bioisomerization route opens the door for large-scale biosynthesis of 2-HIBA from renewable carbon. nih.govd-nb.info

The following tables summarize the key aspects of bio-based 2-HIBA's contribution to sustainable industrial processes.

Table 1: Comparison of Bio-based vs. Petrochemical Production Routes

| Feature | Bio-based Production (via Fermentation) | Petrochemical Production |

| Primary Feedstock | Renewable biomass (e.g., sugars, methanol, agricultural waste) d-nb.infoasm.org | Fossil fuels (e.g., petroleum, natural gas) d-nb.info |

| Carbon Source | Renewable carbon nih.govalliedmarketresearch.com | Fossil carbon nih.gov |

| Process Conditions | Mild (lower temperature and pressure) | Often harsh (high temperature and pressure) |

| Environmental Impact | Lower greenhouse gas emissions, potential for carbon neutrality ajgreenchem.com | Significant greenhouse gas emissions, resource depletion ajgreenchem.com |

| Sustainability | Aligns with circular economy principles researchgate.netunl.pt | Linear, based on finite resources |

| Key Intermediate | 3-Hydroxybutyryl-CoA nih.gov | Acetone (B3395972) cyanohydrin google.com |

Table 2: Examples of Renewable Feedstocks for 2-HIBA Production

| Feedstock Category | Specific Example(s) | Microbial Platform(s) | Reference(s) |

| Sugars | Fructose, Glucose | Cupriavidus necator H16, Escherichia coli | asm.orgnih.gov |

| C1 Compounds | Methanol, Formic Acid | Methylobacterium extorquens AM1 | asm.orgresearchgate.net |

| Organic Acids | Butyric Acid | Cupriavidus necator H16 | asm.org |

| Gaseous Substrates | Carbon Dioxide + H₂ (Knallgas) | Cupriavidus necator H16 | asm.org |

| Waste Streams | Agricultural residues, Biogas | Various (potential) | asm.orgunl.pt |

Advanced Analytical Methodologies in 2 Hydroxyisobutyrate Research

Spectroscopic and Imaging Techniques for Cellular and Metabolic Studies

Coherent Anti-Stokes Raman Scattering (CARS) Microscopy

Coherent Anti-Stokes Raman Scattering (CARS) microscopy is a powerful label-free imaging technique that provides chemical specificity based on molecular vibrations. nih.govstanford.edu Unlike fluorescence microscopy, which often requires the use of exogenous labels that can perturb the system, CARS microscopy visualizes the intrinsic contrast from specific biomolecules. nih.gov The technique utilizes two laser beams, a pump beam and a Stokes beam, which are focused onto the sample. frontiersin.org When the frequency difference between these two beams matches the vibrational frequency of a specific chemical bond within the sample, a strong anti-Stokes signal is generated. frontiersin.orgresearchgate.net This signal is orders of magnitude stronger than that of spontaneous Raman scattering, allowing for high-speed and high-sensitivity imaging with 3D sectioning capability. frontiersin.orgd-nb.info

In the context of 2-Hydroxyisobutyrate research, CARS microscopy has been employed to investigate its effects on lipid metabolism. A notable study utilized CARS to examine changes in lipid accumulation in the model organism Caenorhabditis elegans following treatment with 2-hydroxyisobutyric acid (2-HIBA). nih.gov Researchers were able to visualize and quantify lipid droplets within the nematodes. The study found that under standard dietary conditions, 2-HIBA treatment led to variations in lipid accumulation that correlated with the transcriptional levels of genes involved in fatty acid synthesis. nih.gov However, when the nematodes were subjected to a high-glucose diet, treatment with 2-HIBA resulted in a reduction of lipid droplet deposition. nih.gov This finding was consistent with an observed increase in the transcription of the acs-2 gene, which is involved in β-oxidation processes. nih.gov

The ability of CARS microscopy to selectively image specific molecules, such as lipids by targeting their C-H stretching vibrations, makes it a valuable tool for elucidating the metabolic impact of compounds like this compound without the need for labeling. nih.govfrontiersin.org

Two-Photon Fluorescence Microscopy

Two-Photon Fluorescence Microscopy (TPM or 2PFM) is an advanced fluorescence imaging technique that allows for the visualization of fluorescent molecules deep within scattering tissues. uk.comahajournals.org It relies on the principle of two-photon absorption, where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons, typically in the infrared range. uk.comibidi.com This process has several advantages over traditional one-photon confocal microscopy, including reduced phototoxicity, less scattering of the excitation light, and inherent 3D resolution because excitation is confined to the tiny focal volume. ahajournals.orgthermofisher.com

While TPM often uses fluorescent labels, it can also be used for label-free imaging by detecting the autofluorescence of endogenous molecules. polytechnique-insights.com A key application in metabolic research is the imaging of the metabolic coenzyme reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). ahajournals.orgnih.gov Changes in the fluorescence intensity and lifetime of NADH can provide insights into the metabolic state of cells. nih.govoptica.org

In research related to this compound, two-photon fluorescence microscopy was used alongside CARS in the study of C. elegans treated with 2-hydroxyisobutyric acid (2-HIBA). nih.gov This multimodal approach allowed for a comprehensive analysis of the physiological effects of the compound. While the specific application of two-photon microscopy in this particular study was mentioned, the primary chemical imaging of lipids was performed by CARS. nih.gov Generally, in metabolic studies, two-photon microscopy can be used to monitor changes in cellular redox state through NADH autofluorescence, providing complementary information to the chemical distribution maps generated by CARS. ahajournals.org For instance, investigating the effects of this compound on cellular metabolism could involve using TPM to assess whether the compound alters the balance of oxidative phosphorylation and glycolysis, as reflected by changes in NADH fluorescence. ahajournals.orgoptica.org

The combination of these advanced microscopy techniques provides a powerful platform for investigating the subcellular impact of metabolites like this compound, offering both chemical specificity and insights into cellular function in living organisms. nih.gov

| Research Area | Organism | Methodology | Key Findings Related to this compound | Reference |

| Lipid Metabolism | Caenorhabditis elegans | CARS Microscopy | In a high-glucose diet, 2-HIBA treatment led to a decrease in the deposition of lipid droplets. | nih.gov |

| Gene Expression | Caenorhabditis elegans | CARS Microscopy & Transcriptomics | The reduction in lipid droplets correlated with an increased transcription of the acs-2 gene, which is involved in β-oxidation. | nih.gov |

| Ageing and Stress Resistance | Caenorhabditis elegans | Two-Photon Fluorescence Microscopy (as part of a broader study) | 2-HIBA treatment extended lifespan and stimulated oxidative stress resistance under standard conditions. | nih.gov |

常见问题

Q. Advanced Research Focus

- Cell Line Selection : Use human renal proximal tubule cells (e.g., HK-2) to model tubular reabsorption. Studies show this compound induces mesenchymal markers (e.g., α-SMA) at clinically relevant concentrations, suggesting epithelial-mesenchymal transition .

- Dose-Response Curves : Test concentrations aligned with urinary levels in diabetic cohorts (e.g., 25–55 mg/mL in water ).

- Mitochondrial Assays : Monitor mitochondrial activity, as disrupted homeostasis correlates with impaired reabsorption .

How can conflicting data on this compound’s association with kidney function be resolved?

Advanced Research Focus

Discrepancies exist between urinary and serum levels:

- Tubular Transport : Serum levels in non-diabetic CKD patients show no correlation with eGFR, suggesting active tubular secretion rather than passive filtration .

- Cohort Stratification : Adjust for covariates like insulin resistance, which elevates urinary this compound independently of renal function .

- Longitudinal Designs : Track progression from normo- to macroalbuminuria to isolate metabolite dynamics .

What derivatization strategies enhance this compound detection in GC-MS?

Q. Basic Research Focus

- TMS Derivatization : React with BSTFA + 1% TMCS to form TMS esters, yielding distinct RI values (e.g., 903.4 for underivatized vs. 1089.1 for polar columns) .

- TBDMS Derivatization : Improves thermal stability for high-temperature GC runs, with RI values up to 1240.7 on polar columns .

- Quantification Limits : Optimize derivatization time (30–60 min at 60°C) to achieve detection limits <0.1 ng/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。